molecular formula C7H12O B1432975 2-Cyclopropylcyclobutanol CAS No. 1803581-28-3

2-Cyclopropylcyclobutanol

Cat. No. B1432975
CAS RN: 1803581-28-3
M. Wt: 112.17 g/mol
InChI Key: MWMNUFYGXSZDQB-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclobutanol is a chemical compound with the CAS Number: 1803581-28-3 and Molecular Weight: 112.17 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Cyclopropylcyclobutanol is C7H12O . The InChI code is 1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2 .

Scientific Research Applications

Synthesis of Natural Products

2-Cyclopropylcyclobutanol plays a significant role in the synthesis of cyclobutane-containing natural products. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are prevalent in various drugs and drug prototypes due to their distinctive structures and broad bioactivities .

Medicinal Chemistry

In medicinal chemistry, 2-Cyclopropylcyclobutanol derivatives can be used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals. For instance, cyclobutane motifs have been incorporated into drugs targeting JAK1/JAK3 receptors for the treatment of rheumatoid arthritis .

Agriculture

The compound’s derivatives could potentially be used in the development of botanical pesticides. These pesticides are derived from plant-based compounds and are considered eco-friendly alternatives to synthetic pesticides, offering rapid biodegradability and lower toxicity .

Material Science

2-Cyclopropylcyclobutanol may find applications in material science, particularly in the development of new materials with unique properties. Its derivatives could be used in creating polymers or other materials that require specific structural characteristics .

Environmental Impact

Research into the environmental impact of compounds like 2-Cyclopropylcyclobutanol is crucial. Understanding its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms is essential for assessing its environmental footprint .

Biotechnology

In biotechnology, 2-Cyclopropylcyclobutanol could be involved in the development of peptide-derived compounds. These compounds can form supramolecular architectures, which are important for understanding protein interactions and designing bio-inspired materials .

Safety and Hazards

The safety information available indicates that 2-Cyclopropylcyclobutanol is a dangerous substance. The hazard statements include H225-H315-H319-H335 . Precautionary measures include P210-P240-P241-P242-P243-P261-P264-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

properties

IUPAC Name

2-cyclopropylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-3-6(7)5-1-2-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMNUFYGXSZDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclobutanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylcyclobutanol
Reactant of Route 2
2-Cyclopropylcyclobutanol
Reactant of Route 3
2-Cyclopropylcyclobutanol
Reactant of Route 4
2-Cyclopropylcyclobutanol
Reactant of Route 5
2-Cyclopropylcyclobutanol
Reactant of Route 6
2-Cyclopropylcyclobutanol

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